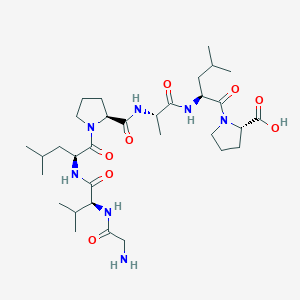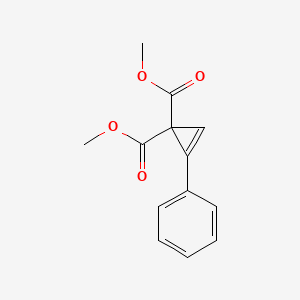![molecular formula C31H33ClN2O4 B12563435 (4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone CAS No. 203444-94-4](/img/structure/B12563435.png)
(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone is a complex organic molecule featuring a benzodioxole moiety, a bipiperidine structure, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone typically involves multiple steps, starting with the preparation of the benzodioxole and bipiperidine intermediates. The reaction conditions often include:
Step 1: Formation of the benzodioxole intermediate through a condensation reaction involving catechol and formaldehyde.
Step 2: Synthesis of the bipiperidine intermediate via a cyclization reaction.
Step 3: Coupling of the benzodioxole and bipiperidine intermediates using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Step 4: Introduction of the chlorophenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichlorocobalt .
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) .
Uniqueness
(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4’-bipiperidin]-1’-yl)(2-chlorophenyl)methanone: is unique due to its combination of a benzodioxole moiety, bipiperidine structure, and chlorophenyl group, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
203444-94-4 |
|---|---|
Molekularformel |
C31H33ClN2O4 |
Molekulargewicht |
533.1 g/mol |
IUPAC-Name |
[4-[4-[4-(1,3-benzodioxol-5-ylmethyl)phenoxy]piperidin-1-yl]piperidin-1-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C31H33ClN2O4/c32-28-4-2-1-3-27(28)31(35)34-15-11-24(12-16-34)33-17-13-26(14-18-33)38-25-8-5-22(6-9-25)19-23-7-10-29-30(20-23)37-21-36-29/h1-10,20,24,26H,11-19,21H2 |
InChI-Schlüssel |
LEQHURQABPRGDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=C(C=C3)CC4=CC5=C(C=C4)OCO5)C(=O)C6=CC=CC=C6Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)


![3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12563372.png)
![1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole](/img/structure/B12563378.png)
![N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine](/img/structure/B12563383.png)
![Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B12563387.png)

![4-[(Trifluoromethylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B12563401.png)


![1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]-](/img/structure/B12563419.png)
![N-[3-(4-Chlorophenyl)acryloyl]benzamide](/img/structure/B12563442.png)

